Mellitic acid

Description

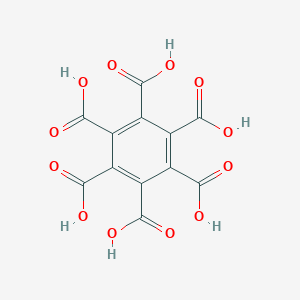

Structure

3D Structure

Properties

IUPAC Name |

benzene-1,2,3,4,5,6-hexacarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6O12/c13-7(14)1-2(8(15)16)4(10(19)20)6(12(23)24)5(11(21)22)3(1)9(17)18/h(H,13,14)(H,15,16)(H,17,18)(H,19,20)(H,21,22)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDSWCNNOKPMOTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50199650 | |

| Record name | Mellitic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50199650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beige powder; [Sigma-Aldrich MSDS] | |

| Record name | Mellitic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20794 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

517-60-2 | |

| Record name | Mellitic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=517-60-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mellitic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000517602 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene Hexacarboxylic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01681 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MELLITIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229358 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Mellitic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50199650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenehexacarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.495 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MELLITIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P80QSP14DM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

what is the chemical structure of mellitic acid

An In-depth Technical Guide to the Chemical Structure of Mellitic Acid

Introduction

This compound, systematically known as benzene-1,2,3,4,5,6-hexacarboxylic acid, is a highly carboxylated aromatic organic compound.[1] First discovered in 1799 by Martin Heinrich Klaproth in the mineral mellite, it is also referred to as graphitic acid.[2] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and relevant experimental protocols, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Nomenclature

This compound is characterized by a central benzene (B151609) ring where each of the six carbon atoms is substituted with a carboxylic acid (-COOH) functional group.[1] Its chemical formula is C₁₂H₆O₁₂.[3] The planar benzene core and the six protruding carboxylic acid groups result in a unique, highly symmetric molecular architecture.[1] The stable conformation of the molecule involves the carboxylic acid groups being rotated out of the plane of the central benzene ring, leading to a propeller-like shape due to intramolecular hydrogen bonding.[2]

Synonyms for this compound:

Physicochemical and Quantitative Data

This compound is a white to light yellow crystalline powder that is soluble in water and alcohol but less so in non-polar solvents.[1][2][4] Its high polarity, stemming from the six carboxylic acid groups, allows for significant hydrogen bonding, contributing to its water solubility.[5]

| Property | Value | Reference |

| Molecular Formula | C₁₂H₆O₁₂ | [3][6] |

| Molecular Weight | 342.17 g/mol | [1][6] |

| CAS Number | 517-60-2 | [2][3][6] |

| Melting Point | >300 °C (decomposes) | [1][7] |

| Density | 1.68 g/cm³ | [7] |

| pKa Values | Sequentially range from approximately 0.8 to 7.49 | [1][6] |

| Solubility | Soluble in water and alcohol | [2] |

Experimental Protocols

Synthesis of this compound

Several methods for the synthesis of this compound have been documented:

-

Oxidation of Hexamethylbenzene (B147005): This method involves the oxidation of hexamethylbenzene using a strong oxidizing agent.

-

Methodology: Hexamethylbenzene is treated with hot concentrated nitric acid at temperatures ranging from 120-160°C.[2][8] Alternatively, alkaline potassium permanganate (B83412) can be used in the cold.[2][7] The crude product obtained from the nitric acid method is often of high purity, with yields around 35%.[8] A two-stage nitric acid oxidation of hexakis(methoxymethyl)benzene has also been reported to produce this compound in high yields.[9]

-

-

Isolation from Mellite: The original method of obtaining this compound was from its aluminum salt, the mineral mellite.

-

Methodology: The mineral is warmed with ammonium (B1175870) carbonate. The excess ammonium salt is boiled off, and ammonia (B1221849) is added to the solution, which precipitates alumina. After filtering off the alumina, the filtrate is evaporated to obtain the ammonium salt of this compound, which is then purified by recrystallization. This salt is subsequently converted to the lead salt by precipitation with lead acetate. Finally, the lead salt is decomposed with hydrogen sulfide (B99878) to yield this compound.[2][7]

-

Analytical Characterization

-

High-Performance Liquid Chromatography (HPLC): this compound can be analyzed and separated using reversed-phase HPLC.

-

Methodology: A Newcrom BH column can be employed with a mobile phase consisting of water, acetonitrile (B52724) (MeCN), and sulfuric acid. Detection is typically performed using a UV detector at a wavelength of 220 nm.[3]

-

Visualizing the Structure of this compound

The following diagram illustrates the chemical structure of this compound.

Caption: Chemical structure of this compound (benzene-1,2,3,4,5,6-hexacarboxylic acid).

References

- 1. grokipedia.com [grokipedia.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | SIELC Technologies [sielc.com]

- 4. usbio.net [usbio.net]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. This compound | C12H6O12 | CID 2334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Mellitic_acid [chemeurope.com]

- 8. researchgate.net [researchgate.net]

- 9. US3736353A - Process for production of this compound - Google Patents [patents.google.com]

The Genesis of a 2D Precursor: An In-depth Technical Guide to the Discovery and History of Graphitic Acid

A comprehensive overview for researchers, scientists, and drug development professionals on the century-and-a-half-long journey of discovery, from a chemical curiosity to a cornerstone of modern materials science.

Initially termed "graphitic acid" and now more commonly known as graphite (B72142) oxide, this fascinating material has undergone a remarkable journey of scientific inquiry. First synthesized in the mid-19th century, its true potential as a precursor to graphene, a single atomic layer of carbon, was not realized for over 150 years. This technical guide delves into the core of its discovery, tracing the chronological evolution of its synthesis, characterization, and the progressive understanding of its complex structure.

A Chronology of Oxidation: From Brodie to Hummers

The story of graphitic acid begins in 1859 with the work of British chemist Benjamin C. Brodie.[1][2] By treating graphite with a potent mixture of potassium chlorate (B79027) and fuming nitric acid, he successfully introduced oxygen functional groups into the graphite lattice, creating a new material he named "graphic acid."[1][2] This pioneering work laid the foundation for all subsequent research in the field.

Decades later, in 1898, Ludwig Staudenmaier refined Brodie's method by introducing concentrated sulfuric acid to the reaction mixture and adding the potassium chlorate in multiple aliquots.[2] This modification allowed for the preparation of a more highly oxidized product in a single reaction vessel, a significant improvement in efficiency.[2]

In 1937, Ulrich Hofmann and E. König further investigated the oxidation of graphite, contributing to the growing body of knowledge.[3] However, it was the method developed by William S. Hummers Jr. and Richard E. Offeman in 1958 that would become the most widely adopted for its relative speed and safety.[2] The Hummers method utilizes a mixture of concentrated sulfuric acid, sodium nitrate (B79036), and potassium permanganate (B83412), which significantly reduces the reaction time and avoids the generation of explosive chlorine dioxide gas, a major hazard of the chlorate-based methods.[2][4]

Quantitative Analysis of Historical Synthesis Methods

The evolution of synthesis methods brought about significant changes in the chemical composition and physical properties of the resulting graphitic acid. The following tables summarize key quantitative data from various historical methods, providing a comparative overview of their efficacy.

| Synthesis Method | Year | Key Oxidants | C/O Ratio | Interlayer Spacing (d₀₀₂) (nm) | Reference |

| Brodie | 1859 | KClO₃, fuming HNO₃ | ~2.2 - 2.85 | ~0.74 | [1][4] |

| Staudenmaier | 1898 | KClO₃, conc. H₂SO₄, fuming HNO₃ | ~2.5 - 2.7 | ~0.75 | [5][6] |

| Hofmann | 1937 | KClO₃, conc. HNO₃, conc. H₂SO₄ | Not specified | Not specified | [7] |

| Hummers | 1958 | KMnO₄, NaNO₃, conc. H₂SO₄ | ~2.0 - 2.5 | ~0.73 | [4][5] |

| Method | Carbon (at.%) | Oxygen (at.%) | Hydrogen (at.%) | Reference |

| Brodie | Not specified | Not specified | Not specified | |

| Staudenmaier | Not specified | Not specified | Not specified | |

| Hofmann | Not specified | Not specified | Not specified | |

| Hummers | ~45-55 | ~25-35 | ~10-20 | [8] |

Detailed Experimental Protocols

A defining feature of this historical progression is the refinement of the experimental procedures. Below are detailed methodologies for the key synthesis methods, providing a practical guide to their replication.

Brodie's Method (1859)

-

Preparation of the Oxidizing Mixture: A slurry of graphite is prepared in fuming nitric acid.

-

Oxidation: Potassium chlorate (KClO₃) is cautiously added to the graphite slurry.

-

Reaction: The mixture is heated to 60°C for an extended period, often several days.[1]

-

Purification: The resulting graphitic acid is washed extensively with water to remove residual acids and salts.

-

Drying: The purified product is dried to obtain a solid material.

Staudenmaier's Method (1898)

-

Preparation of the Oxidizing Mixture: Graphite is added to a mixture of concentrated sulfuric acid and fuming nitric acid.

-

Oxidation: Potassium chlorate (KClO₃) is added to the mixture in small portions over the course of the reaction.

-

Reaction: The reaction is typically carried out at room temperature for several days (e.g., 96 hours).[6]

-

Purification: The product is washed with water and dilute hydrochloric acid to remove sulfate (B86663) and chloride ions, followed by repeated washing with deionized water.

-

Drying: The final product is dried under vacuum.

Hofmann's Method (1937)

-

Preparation of the Oxidizing Mixture: Graphite is mixed with concentrated sulfuric acid and concentrated nitric acid in an ice bath.[7]

-

Oxidation: Potassium chlorate (KClO₃) is slowly added to the cooled mixture.[7]

-

Reaction: The reaction is allowed to proceed for an extended period (e.g., 96 hours) at room temperature.[7]

-

Purification: The resulting graphitic acid is purified by washing with water and dilute acid.

-

Drying: The purified material is dried to yield the final product.

Hummers' Method (1958)

-

Preparation of the Reaction Mixture: Graphite powder and sodium nitrate are added to concentrated sulfuric acid in an ice bath.

-

Oxidation: Potassium permanganate (KMnO₄) is slowly added to the mixture, keeping the temperature below 20°C.

-

Reaction: The mixture is then warmed to 35°C and stirred for 30 minutes, followed by the addition of water, which causes the temperature to rise to about 98°C.

-

Termination and Purification: The reaction is terminated by the addition of a dilute hydrogen peroxide solution. The resulting bright yellow suspension is filtered and washed with warm water.

-

Drying: The purified graphitic oxide is dried in a vacuum over a desiccant.

Visualizing the Path of Discovery

The progression of synthesis techniques and the evolving understanding of graphitic acid's structure can be effectively visualized through diagrams.

The understanding of the atomic structure of graphitic acid has also evolved significantly over time, from early speculative models to more sophisticated representations based on advanced characterization techniques.

Conclusion

The journey of graphitic acid, from its initial discovery as a chemical oddity to its current status as a key precursor for graphene and other advanced materials, is a testament to the persistent nature of scientific inquiry. The foundational work of Brodie, progressively refined by Staudenmaier, Hofmann, and Hummers, has paved the way for the large-scale production of this versatile material. The continuous improvement of synthesis protocols and the deepening understanding of its intricate structure continue to open new avenues for its application in diverse fields, including electronics, energy storage, and biomedicine. This historical perspective provides a crucial context for contemporary researchers, highlighting the shoulders of giants on which modern materials science stands.

References

- 1. Synthesis and Applications of Graphene Oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oaepublish.com [oaepublish.com]

- 3. Characterization of Graphite Oxide and Reduced Graphene Oxide Obtained from Different Graphite Precursors and Oxidized by Different Methods Using Raman Spectroscopy Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Effect of Graphene Oxide Synthesis Method on Properties and Performance of Polysulfone-Graphene Oxide Mixed Matrix Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.aip.org [pubs.aip.org]

Mellitic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mellitic acid, also known as benzene-1,2,3,4,5,6-hexacarboxylic acid, is a unique aromatic organic compound characterized by a benzene (B151609) ring substituted with six carboxylic acid groups.[1][2] This high degree of carboxylation imparts distinct physical and chemical properties, making it a subject of interest in coordination chemistry, materials science, and astrobiology.[2] This technical guide provides an in-depth overview of the core physical and chemical properties of this compound, detailed experimental protocols for their determination, and a summary of its synthesis and reactivity.

Physical Properties

This compound is a white to light yellow crystalline powder or appears as fine silky needles.[1][3] It is a highly polar molecule due to the presence of six carboxylic acid groups, which dictates its solubility characteristics.[4]

Tabulated Physical Properties

| Property | Value | References |

| Molecular Formula | C₁₂H₆O₁₂ | [3][5] |

| Molecular Weight | 342.17 g/mol | [3][5] |

| Appearance | White to light yellow powder, fine silky needles | [1][3] |

| Melting Point | >300 °C (decomposes) | [1] |

| 288 °C | [3] | |

| 287 °C (decomposes) | [6] | |

| Boiling Point | 678 °C (calculated) | [1][7] |

| Density | 1.68 g/cm³ | [1][7] |

| Solubility | Soluble in water and alcohol | [1][3][4] |

| Limited solubility in non-polar organic solvents | [4] |

Experimental Protocols for Physical Property Determination

The melting point of this compound is determined using the capillary method with a melting point apparatus.

-

Protocol:

-

A small, dry sample of this compound is finely powdered.

-

The powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a steady rate of 10-20 °C per minute for a preliminary approximate melting point.

-

The determination is repeated with a fresh sample, heating rapidly to about 15-20 °C below the approximate melting point, and then reducing the heating rate to 1-2 °C per minute.

-

The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting range. Due to its high melting point and decomposition, observation of charring is common.

-

A qualitative assessment of solubility can be performed by observing the dissolution of this compound in various solvents.

-

Protocol:

-

Add approximately 10 mg of this compound to three separate test tubes.

-

To the first test tube, add 1 mL of deionized water. To the second, add 1 mL of ethanol (B145695). To the third, add 1 mL of a non-polar solvent such as hexane.

-

Agitate each test tube at room temperature for 2 minutes.

-

Observe and record whether the solid dissolves completely, partially, or not at all. This compound is expected to dissolve in water and ethanol but not in hexane.

-

Chemical Properties

This compound is a hexaprotic acid, with its six carboxylic acid groups exhibiting a range of pKa values. It is a very stable compound, showing no reaction with chlorine, concentrated nitric acid, or hydriodic acid.[8]

Acidity and pKa Values

The dissociation of the six protons of this compound occurs in a stepwise manner, with each successive pKa value increasing.

| Dissociation Constant | pKa Value |

| pKa₁ | 1.40 |

| pKa₂ | 2.19 |

| pKa₃ | 3.31 |

| pKa₄ | 4.78 |

| pKa₅ | 5.89 |

| pKa₆ | 6.96 |

Source: Wikipedia[1], with data originally from a study with an ionic strength of 0.03.[9]

Experimental Protocol for pKa Determination

The pKa values of this compound can be determined by potentiometric titration.

-

Protocol:

-

A standard solution of this compound (e.g., 0.01 M) is prepared in deionized water.

-

The solution is placed in a thermostatted vessel at a constant temperature (e.g., 25 °C).

-

A calibrated pH electrode is immersed in the solution.

-

A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette.

-

The pH of the solution is recorded after each addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa values are determined from the half-equivalence points on the titration curve. Due to the proximity of the first few pKa values, advanced data analysis may be required to resolve them accurately.

-

Synthesis and Reactivity

This compound can be synthesized through various oxidative routes. One common laboratory preparation involves the oxidation of hexamethylbenzene. It can also be prepared from the mineral mellite (honeystone), which is the aluminum salt of the acid.[1][8]

Caption: Synthesis pathway of this compound from the mineral mellite.

-

Decomposition: Upon dry distillation, this compound decomposes to form carbon dioxide and pyrothis compound.[8]

-

Decarboxylation: When distilled with lime, it completely decarboxylates to yield benzene and carbon dioxide.[8]

-

Acid Chloride Formation: Reaction with excess phosphorus pentachloride yields the acid chloride, C₆(COCl)₆.[8]

-

Anhydride (B1165640) Formation: Under harsh thermal conditions, this compound can form mellitic anhydride (C₁₂O₉).[5]

Spectroscopic Properties

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the following absorption bands:

-

A broad O-H stretching band from the carboxylic acid groups, typically in the range of 2500-3335 cm⁻¹.

-

A strong C=O stretching band from the carbonyl of the carboxylic acid groups, appearing around 1700-1725 cm⁻¹.

-

C-O stretching and O-H bending bands in the fingerprint region (1210-1440 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Due to the absence of protons directly attached to the benzene ring, the ¹H NMR spectrum of this compound in a deuterated solvent would show a single, broad resonance for the acidic protons of the six carboxylic acid groups. The chemical shift of this peak is highly dependent on the solvent and concentration.

-

¹³C NMR: The ¹³C NMR spectrum is expected to show two signals: one for the six equivalent aromatic carbons of the benzene ring and another for the six equivalent carbons of the carboxylic acid groups.

Mass Spectrometry

The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns will involve the loss of water, carbon monoxide, and carbon dioxide from the carboxylic acid groups.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a suitable method for the analysis of this compound.

HPLC Method

-

Column: Reversed-phase columns such as Newcrom BH or Newcrom R1 can be used.[10][11][12]

-

Mobile Phase: A mixture of acetonitrile (B52724) and water with an acidic modifier like sulfuric acid or phosphoric acid is typically employed.[10][11][12] For mass spectrometry detection, a volatile acid such as formic acid should be used.[12]

-

Detection: UV detection at 220 nm is suitable for this compound.[11]

Caption: A generalized workflow for the HPLC analysis of this compound.

Biological Activity and Applications

While not extensively studied for its biological activity, this compound is part of a group of benzenepolycarboxylic acids with potential anti-hemorrhagic properties.[3] It has also been investigated for its role in the formation of metal-organic frameworks (MOFs) and in prebiotic chemistry, specifically in liquid-liquid phase separation as a potential pathway for the formation of membraneless protocells.[2][13] There is currently no established role for this compound in specific biological signaling pathways.

Safety and Handling

This compound is an irritant to the skin, eyes, and respiratory system. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. usbio.net [usbio.net]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Buy this compound | 517-60-2 [smolecule.com]

- 6. This compound | C12H6O12 | CID 2334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Mellitic_acid [chemeurope.com]

- 8. 1911 Encyclopædia Britannica/Mellitic Acid - Wikisource, the free online library [en.wikisource.org]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. HPLC Method for Analysis of this compound and Trithis compound on Newcrom BH Column | SIELC Technologies [sielc.com]

- 11. HPLC Method for Analysis of this compound on Newcrom BH Column | SIELC Technologies [sielc.com]

- 12. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 13. This compound as a Stable Abiotic Precursor for Liquid‐Liquid Phase Separation: An RNA‐Independent Pathway for Prebiotic Compartmentalization - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of Mellitic Acid in Water and Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of mellitic acid. Due to a lack of readily available quantitative data in peer-reviewed literature and chemical databases, this document focuses on providing detailed experimental protocols for researchers to determine the solubility of this compound in aqueous and organic solvents. The guide includes established methodologies for both gravimetric and chromatographic analysis. Additionally, visual workflows are presented to aid in the design and execution of these solubility studies.

Introduction

This compound, also known as benzene-1,2,3,4,5,6-hexacarboxylic acid, is a highly carboxylated aromatic compound.[1][2] Its structure, featuring a central benzene (B151609) ring with six carboxylic acid groups, results in a highly polar molecule with a strong capacity for hydrogen bonding.[1][2] These characteristics suggest a high affinity for polar solvents like water and limited solubility in non-polar organic solvents.[1][2] Understanding the solubility of this compound is crucial for its application in various fields, including coordination chemistry, materials science, and pharmaceuticals.[1] This guide addresses the current gap in quantitative solubility data by providing detailed experimental procedures.

Solubility Data

A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in water or common organic solvents. The data presented in Table 1 is therefore qualitative, based on the known physicochemical properties of this compound. Researchers are encouraged to use the experimental protocols outlined in Section 3 to determine precise quantitative solubilities for their specific applications and conditions.

Table 1: Qualitative and Quantitative Solubility of this compound

| Solvent | Solvent Type | Qualitative Solubility | Quantitative Solubility ( g/100 mL at 25°C) |

| Water (H₂O) | Polar Protic | Soluble[1][3][4][5] | Requires Experimental Determination |

| Methanol (CH₃OH) | Polar Protic | Soluble[3][4][5] | Requires Experimental Determination |

| Ethanol (C₂H₅OH) | Polar Protic | Soluble[3][4][5] | Requires Experimental Determination |

| Acetone (C₃H₆O) | Polar Aprotic | Likely Soluble | Requires Experimental Determination |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Likely Soluble | Requires Experimental Determination |

| Dimethylformamide (DMF) | Polar Aprotic | Likely Soluble | Requires Experimental Determination |

| Tetrahydrofuran (THF) | Polar Aprotic | Sparingly Soluble | Requires Experimental Determination |

| Toluene (C₇H₈) | Non-polar | Insoluble[1][2] | Requires Experimental Determination |

| Hexane (C₆H₁₄) | Non-polar | Insoluble[1][2] | Requires Experimental Determination |

Experimental Protocols for Solubility Determination

The following sections provide detailed methodologies for determining the solubility of this compound.

Gravimetric Method

This method determines solubility by measuring the mass of solute dissolved in a known mass of a saturated solution.[6][7]

3.1.1. Materials and Apparatus

-

This compound (high purity)

-

Solvent of interest

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker or water bath

-

Temperature probe

-

20 mL screw-cap glass vials

-

Syringe filters (0.45 µm, solvent-compatible)

-

Syringes

-

Pre-weighed glass evaporating dishes

-

Drying oven

-

Desiccator

3.1.2. Experimental Procedure

-

Sample Preparation: Add an excess amount of this compound to a 20 mL glass vial.

-

Solvent Addition: Add a known volume (e.g., 10 mL) of the desired solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in a thermostatic shaker or water bath set to the desired temperature (e.g., 25°C). Allow the mixture to equilibrate for at least 24 hours to ensure saturation. Periodically check for the presence of undissolved solid to confirm that the solution is saturated.

-

Sample Withdrawal and Filtration: After equilibration, allow the solid to settle. Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a pre-weighed evaporating dish. This step should be performed quickly to minimize temperature changes.

-

Weighing the Saturated Solution: Immediately weigh the evaporating dish containing the filtrate to determine the mass of the saturated solution.

-

Solvent Evaporation: Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound (e.g., 60-80°C).

-

Drying to a Constant Mass: Once the solvent has evaporated, transfer the dish to a desiccator to cool to room temperature. Weigh the dish. Repeat the drying and cooling process until a constant mass is achieved.[8]

-

Data Recording: Record all masses to four decimal places.

3.1.3. Calculation of Solubility

The solubility (S) in g/100 mL can be calculated using the following formula:

S = ( m₂ / V ) × 100

Where:

-

m₂ is the mass of the dried this compound (mass of dish with residue - mass of empty dish).

-

V is the volume of the filtrate withdrawn.

High-Performance Liquid Chromatography (HPLC) Method

This method involves creating a saturated solution, then diluting an aliquot and determining its concentration using a calibrated HPLC system.[9][10]

3.2.1. Materials and Apparatus

-

This compound (high purity)

-

Solvent of interest

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

HPLC column suitable for organic acid analysis

-

Volumetric flasks and pipettes

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker or water bath

-

Syringe filters (0.45 µm)

-

Autosampler vials

3.2.2. Experimental Procedure

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase or a suitable solvent.

-

Calibration Curve Generation: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting peak area versus concentration.

-

Preparation of Saturated Solution: Follow steps 1-3 from the Gravimetric Method (Section 3.1.2) to prepare a saturated solution of this compound at the desired temperature.

-

Sample Preparation for HPLC Analysis: After equilibration, withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter.[9]

-

Dilution: Accurately dilute the filtered saturated solution with the mobile phase to a concentration that falls within the range of the calibration curve.

-

HPLC Analysis: Inject the diluted sample into the HPLC system and record the peak area.

-

Concentration Determination: Use the calibration curve to determine the concentration of this compound in the diluted sample.

3.2.3. Calculation of Solubility

The solubility (S) in g/100 mL is calculated as follows:

S = C × DF × 100

Where:

-

C is the concentration of the diluted sample determined from the calibration curve (in g/mL).

-

DF is the dilution factor.

Visualized Workflows

The following diagrams, generated using Graphviz, illustrate the logical and experimental workflows for determining the solubility of this compound.

Conclusion

While quantitative solubility data for this compound is not currently well-documented in publicly available sources, this guide provides the necessary theoretical background and detailed experimental protocols for researchers to determine these values. The choice between the gravimetric and HPLC methods will depend on the available equipment and the required precision. Accurate determination of this compound's solubility is a critical step for its effective utilization in research and development.

References

- 1. grokipedia.com [grokipedia.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Mellitic_acid [chemeurope.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. usbio.net [usbio.net]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. pharmajournal.net [pharmajournal.net]

- 8. moodle.uoh.edu.iq [moodle.uoh.edu.iq]

- 9. pharmaguru.co [pharmaguru.co]

- 10. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

The Occurrence of Mellitic Acid in the Mineral Mellite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the natural occurrence of mellitic acid within the mineral mellite. Mellite, a rare organic mineral, is the aluminum salt of this compound, also known as benzene-1,2,3,4,5,6-hexacarboxylic acid. This document details the chemical composition, and physical properties of mellite. It presents comprehensive experimental protocols for the extraction, identification, and quantification of this compound from mellite samples, including High-Performance Liquid Chromatography (HPLC), X-ray Diffraction (XRD), and Thermogravimetric Analysis (TGA). Furthermore, this guide includes detailed visualizations of the analytical workflows to aid in the practical application of these methodologies. This resource is intended for researchers, scientists, and professionals in drug development who are interested in the characterization and analysis of this unique organometallic compound.

Introduction

Mellite, also known as "honeystone" due to its characteristic honey-yellow color, is an unusual mineral of organic origin.[1] It is chemically identified as the aluminum salt of this compound, with the chemical formula Al₂[C₆(COO)₆]·16H₂O.[1][2][3][4] First discovered in 1789 by Martin Heinrich Klaproth, this compound was originally isolated from the mellite mineral.[5][6] This mineral is typically found in lignite (B1179625) and brown coal deposits, where it is believed to form from the interaction of plant-derived organic matter with aluminum-rich solutions.[1][7]

The core of the mellite structure is the mellitate anion, [C₆(COO)₆]⁶⁻, which is the fully deprotonated form of this compound. Understanding the quantitative composition of mellite and the protocols for analyzing its organic component is crucial for various fields, including geochemistry, materials science, and potentially for drug development, given the polycarboxylic nature of this compound.

Quantitative Composition of Mellite

The theoretical quantitative composition of mellite can be calculated from its ideal chemical formula, Al₂[C₆(COO)₆]·16H₂O. This provides a baseline for the expected percentages of its constituent elements and the this compound component. However, it is important to note that the composition of natural mellite samples can vary due to the presence of impurities.

Table 1: Theoretical Elemental Composition of Mellite

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage by Weight (%) |

| Aluminum | Al | 26.98 | 2 | 53.96 | 7.96 |

| Carbon | C | 12.01 | 12 | 144.12 | 21.25 |

| Oxygen | O | 16.00 | 28 | 448.00 | 66.04 |

| Hydrogen | H | 1.01 | 32 | 32.32 | 4.77 |

| Total | 678.40 | 100.00 |

Table 2: Theoretical Composition of Mellite by Major Components

| Component | Chemical Formula | Molar Mass ( g/mol ) | Percentage by Weight (%) |

| Mellitic Anhydride (B1165640) (C₁₂O₉) | C₁₂O₉ | 300.12 | 44.24 |

| Aluminum Oxide (Al₂O₃) | Al₂O₃ | 101.96 | 15.03 |

| Water (H₂O) | H₂O | 18.02 | 40.73 |

Note: The percentage of mellitic anhydride is provided as a representation of the core organic structure, as this compound itself is present in its salt form.

Experimental Protocols

This section details the methodologies for the analysis of this compound in mellite mineral samples. A comprehensive workflow is presented, from initial sample preparation to final quantification.

Sample Preparation

Proper sample preparation is critical to obtain accurate and reproducible results.

-

Grinding: The mellite mineral sample should be ground into a fine, homogeneous powder using an agate mortar and pestle. This increases the surface area for subsequent analyses.

-

Drying: The powdered sample should be dried in an oven at a low temperature (e.g., 40-50 °C) to remove any adsorbed moisture without degrading the organic component.

Extraction of this compound

To analyze the this compound component, it must first be liberated from the aluminum salt.

-

Reaction with Ammonium (B1175870) Carbonate: Warm the powdered mellite sample with a solution of ammonium carbonate. This will precipitate aluminum hydroxide (B78521) and form the soluble ammonium salt of this compound.[5][6]

-

Removal of Excess Ammonium Salt: Boil the solution to decompose and remove the excess ammonium carbonate.

-

Precipitation of Alumina: Add ammonia (B1221849) to the solution to ensure complete precipitation of aluminum hydroxide.

-

Filtration: Filter the solution to remove the precipitated aluminum hydroxide. The filtrate now contains the ammonium salt of this compound.

-

Purification: The ammonium mellitate can be purified by recrystallization.

-

Conversion to this compound: The purified ammonium salt is then converted to the lead salt by precipitation with lead acetate. The resulting lead mellitate is then decomposed with hydrogen sulfide (B99878) to yield free this compound.[5][6]

High-Performance Liquid Chromatography (HPLC) for Quantification of this compound

HPLC is a precise method for the quantitative analysis of this compound.[8]

-

Instrumentation: A standard HPLC system equipped with a UV detector is required.

-

Column: A reversed-phase Newcrom BH column (4.6 x 150 mm, 5 µm, 100 Å) is suitable for this analysis.[8]

-

Mobile Phase: A mixture of acetonitrile (B52724) (MeCN) and water (H₂O) with a sulfuric acid (H₂SO₄) buffer (0.1%).[8]

-

Flow Rate: 1.0 mL/min.[8]

-

Detection: UV detection at a wavelength of 220 nm.[8]

-

Injection Volume: 1 µL.[8]

-

Sample Preparation: Prepare a standard solution of known concentration of pure this compound in water. The extracted sample should also be dissolved in water.[8]

-

Quantification: A calibration curve is constructed by injecting standard solutions of varying concentrations. The concentration of this compound in the extracted sample is then determined by comparing its peak area to the calibration curve.

X-ray Diffraction (XRD) for Mineral Identification and Phase Purity

XRD is used to confirm the crystalline structure of mellite and to identify any other crystalline phases present in the sample.

-

Instrumentation: A powder X-ray diffractometer.

-

Sample Preparation: The finely ground mellite powder is packed into a sample holder.

-

Data Collection: The sample is irradiated with monochromatic X-rays, and the diffraction pattern is recorded over a range of 2θ angles.

-

Phase Identification: The resulting diffractogram is compared with a reference database, such as the International Centre for Diffraction Data (ICDD), to identify the crystalline phases present. The characteristic peaks of mellite will confirm its presence.

-

Quantitative Analysis (Rietveld Refinement): For quantitative analysis, the Rietveld refinement method can be employed. This method involves a least-squares refinement of a calculated diffraction pattern to the experimental data. The weight fraction of each crystalline phase is determined from the scale factors obtained during the refinement.[9][10][11]

Thermogravimetric Analysis (TGA)

TGA can be used to determine the water content and the thermal stability of the mellite sample.

-

Instrumentation: A thermogravimetric analyzer.

-

Procedure: A small amount of the powdered mellite sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air). The change in mass of the sample is recorded as a function of temperature.

-

Interpretation: The TGA curve of mellite will show distinct mass loss steps. The initial mass loss corresponds to the dehydration of the 16 water molecules. At higher temperatures, the decomposition of the mellitate anion will occur. The percentage of mass loss at each step can be used to quantify the water and organic content of the sample.

Visualizations

The following diagrams illustrate the experimental workflows for the analysis of this compound in mellite.

Caption: Overall workflow for the analysis of this compound from mellite mineral.

Caption: Detailed workflow for the HPLC analysis of this compound.

Caption: Workflow for the XRD analysis of mellite mineral.

Conclusion

Mellite is a unique mineral that serves as the primary natural source of this compound. This technical guide has provided a comprehensive overview of the quantitative composition of mellite and detailed experimental protocols for the analysis of its organic component. The methodologies described, including HPLC, XRD, and TGA, offer a robust framework for researchers and scientists to accurately characterize mellite samples. The provided workflows and diagrams serve as a practical resource for the implementation of these analytical techniques. A thorough understanding of the properties and composition of mellite is essential for its potential applications in various scientific and industrial fields.

References

- 1. Mellite (Mellite) - Rock Identifier [rockidentifier.com]

- 2. mindat.org [mindat.org]

- 3. Mellite Mineral Data [webmineral.com]

- 4. Mellite Gemstone: Properties, Meanings, Value & More [gemrockauctions.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. Mellitic_acid [chemeurope.com]

- 7. gemfame.com [gemfame.com]

- 8. HPLC Method for Analysis of this compound on Newcrom BH Column | SIELC Technologies [sielc.com]

- 9. Effect of organic matter on the Rietveld quantitative analysis of crystalline minerals in coal gangue | Powder Diffraction | Cambridge Core [cambridge.org]

- 10. h-and-m-analytical.com [h-and-m-analytical.com]

- 11. Quantitative analysis using Rietveld refinement [crystalimpact.com]

Mellitic Acid: A Potential Organic Substance on Mars - A Technical Guide

Executive Summary

While direct detection remains elusive, a compelling body of theoretical and analog evidence suggests that mellitic acid (benzenehexacarboxylic acid) may be a significant and stable component of the organic inventory on Mars. This technical guide provides an in-depth analysis of this compound as a potential Martian organic molecule. It consolidates the theoretical basis for its formation, its potential role in prebiotic chemistry, quantitative estimates of its abundance, and detailed experimental protocols for its detection based on terrestrial analog studies. This document aims to serve as a foundational resource for researchers engaged in the search for organic molecules on Mars and for professionals considering the implications of extraterrestrial organic chemistry.

Introduction: The Case for this compound on Mars

The search for organic molecules on Mars is a cornerstone of astrobiology. While missions like the Mars Science Laboratory (Curiosity rover) and Mars 2020 (Perseverance rover) have confirmed the presence of simple organic compounds, the inventory of more complex and potentially prebiotic molecules is still largely unknown[1]. One of the primary challenges is the highly oxidizing nature of the Martian surface, which is expected to degrade many organic compounds over geological timescales[2][3].

This has led to the hypothesis that highly stable, non-volatile organic acids may be the persistent end-products of organic degradation on Mars. Among these, this compound stands out as a prime candidate. It is theorized to form from the oxidation of polycyclic aromatic hydrocarbons (PAHs) delivered to the Martian surface by meteorites[2][4]. Its high stability, coupled with its potential role in early prebiotic processes, makes it a high-priority target in the search for complex organic matter on Mars.

Geochemical Formation and Stability

Formation from Meteoritic Precursors

Mars is continuously bombarded by meteorites, which are known to carry a significant load of organic material, including kerogen and PAHs[2][4]. The highly oxidizing conditions on the Martian surface, driven by factors such as UV radiation and the presence of perchlorates, are expected to break down these complex organic molecules.

Research suggests that instead of complete mineralization to CO2, this oxidative weathering could lead to the formation of metastable intermediates, particularly benzenecarboxylic acids[2][3][4]. In this proposed pathway, the fused aromatic rings of PAHs are progressively oxidized, leading to the formation of single aromatic rings with multiple attached carboxylic acid groups. This compound, with its fully carboxylated benzene (B151609) ring, represents a highly stable end-point of this process[2].

Stability under Martian Conditions

The stability of this compound under simulated Martian surface conditions has been experimentally investigated. Studies exposing this compound to UV radiation levels comparable to those on Mars have shown that it is remarkably resilient[5][6]. While some photodegradation occurs, a significant portion of the this compound is converted into an even more resistant compound, benzenehexacarboxylic acid-trianhydride[5][6]. This suggests that this compound and its derivatives could persist in the Martian regolith over long periods, making them viable targets for detection by current and future missions.

Quantitative Data and Abundance

To date, there has been no direct detection of this compound on Mars. Therefore, all quantitative data is based on theoretical calculations and measurements from terrestrial Mars analog environments.

| Parameter | Value | Source Type | Reference |

| Theoretical Surface Abundance on Mars | ~2 kg/m ² (over 3 billion years) | Theoretical Calculation | [2][3] |

| Detected Concentration in Atacama Desert (0-2 cm depth) | ~10 ppm (µg/g) | Analog Measurement | [7][8] |

| Detected Concentration in Atacama Desert (2-3 m depth) | Peak concentration observed | Analog Measurement | [8][9] |

| Limit of Detection (Fluorescent Immunoassay) | 5 ppb (ng/mL) | Laboratory Measurement | [8] |

Role in Prebiotic Chemistry

Recent studies have highlighted a potentially crucial role for this compound in prebiotic chemistry, specifically in the formation of membraneless compartments through liquid-liquid phase separation (LLPS)[5][10].

It has been demonstrated that this compound can induce the formation of liquid droplets when mixed with short, positively charged polymers like poly-L-lysine[5]. This process of compartmentalization is considered a critical step in the origin of life, as it allows for the concentration of reactants and the creation of distinct microenvironments. The ability of an abiotically plausible and stable molecule like this compound to drive this process suggests a potential pathway for the formation of protocells on an early Mars, had the necessary ingredients been present.

Experimental Protocols for Detection

The detection of non-volatile, polar molecules like this compound on Mars presents a significant challenge for instruments designed primarily for volatile compounds. The Sample Analysis at Mars (SAM) instrument on the Curiosity rover, for instance, relies on heating samples to release volatile compounds for analysis by gas chromatography-mass spectrometry (GC-MS)[1][11][12]. Iron salts of this compound, however, are not volatile and would likely not be detected by this method[2][3].

The following protocols are based on successful methodologies developed for the detection of this compound in the Atacama Desert, a well-established Mars analog environment.

Protocol 1: Fluorescent Inhibition Microarray Immunoassay (IMI)

This method offers high sensitivity and is suitable for in-situ life detection instruments.

Objective: To detect and quantify this compound in a sample extract using a competitive immunoassay.

Methodology:

-

Antibody and Conjugate Preparation:

-

Produce monoclonal antibodies specific to this compound.

-

Fluorescently label the antibodies (e.g., with Alexa-647).

-

Prepare a this compound-protein conjugate (e.g., mellitic-BSA) for immobilization.

-

-

Microarray Fabrication:

-

Immobilize the this compound-BSA conjugate onto a glass slide or other suitable substrate in a microarray format.

-

-

Sample Extraction:

-

Collect soil/regolith sample.

-

Extract organic molecules using a suitable solvent (e.g., a polysorbate-based buffer).

-

-

Inhibition Assay:

-

In a separate reaction well, incubate the sample extract with a known concentration of the fluorescently labeled anti-mellitic acid antibodies.

-

If this compound is present in the sample, it will bind to the antibodies.

-

-

Microarray Incubation and Detection:

-

Introduce the antibody-extract mixture to the microarray slide.

-

Any antibodies that have not bound to this compound in the sample extract will be free to bind to the immobilized this compound-BSA conjugate on the slide.

-

Wash the slide to remove unbound antibodies.

-

Measure the fluorescence intensity of each spot on the microarray using a scanner.

-

-

Quantification:

-

The signal intensity is inversely proportional to the concentration of this compound in the sample. A higher concentration of this compound in the sample leads to less antibody binding to the array, resulting in a lower fluorescence signal.

-

Quantify the concentration by comparing the signal loss to a standard calibration curve.

-

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

This protocol is essential for confirming the molecular structure of this compound.

Objective: To identify and quantify this compound by making it volatile for GC-MS analysis.

Methodology:

-

Sample Extraction:

-

Perform an alkaline extraction of the soil/regolith sample to solubilize the acidic organic compounds.

-

-

Lyophilization:

-

Freeze-dry the extract to remove all water, as silylation reagents are highly moisture-sensitive.

-

-

Derivatization (Silylation):

-

Add a silylation reagent, such as PowerSyl® or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to the dried extract[7][8].

-

This reagent replaces the acidic protons on the carboxylic acid groups with trimethylsilyl (B98337) (TMS) groups, creating volatile TMS esters.

-

Heat the mixture (e.g., 70°C for 15 minutes) to ensure the reaction goes to completion.

-

-

Liquid-Liquid Extraction:

-

Extract the derivatized compounds from the reaction mixture using an organic solvent like hexane.

-

-

GC-MS Analysis:

-

Inject the organic extract into a gas chromatograph.

-

The GC separates the components of the mixture based on their volatility and interaction with the column stationary phase.

-

The separated components then enter the mass spectrometer, which fragments the molecules and measures the mass-to-charge ratio of the fragments.

-

-

Identification and Quantification:

-

Identify the derivatized this compound by its characteristic retention time in the chromatogram and its mass spectrum (e.g., looking for the molecular ion of the fully silylated molecule and its characteristic fragments)[7][8].

-

Quantify by comparing the peak area to that of a derivatized this compound standard.

-

Visualizations: Pathways and Workflows

Proposed Formation Pathway of this compound on Mars

Caption: Proposed formation pathway of this compound on Mars from meteoritic PAHs.

Experimental Workflow for this compound Detection (Analog Study)

Caption: Dual-path experimental workflow for the detection of this compound.

Prebiotic Role of this compound

Caption: this compound inducing prebiotic compartmentalization via LLPS.

Conclusion and Future Outlook

This compound presents a tantalizing possibility in the search for organic molecules on Mars. Its theoretical basis for formation from meteoritic infall and its demonstrated stability under Martian conditions make it a robust candidate for preservation in the Martian regolith. Furthermore, its potential role in prebiotic chemistry elevates its importance as a potential biomarker.

The primary obstacle to its discovery has been the limitations of in-situ instrumentation, which has historically favored the detection of volatile compounds. The successful detection of this compound in Mars analog environments like the Atacama Desert using techniques such as immunoassays and derivatization-based GC-MS provides a clear roadmap for future missions.

Instruments like the Scanning Habitable Environments with Raman and Luminescence for Organics & Chemicals (SHERLOC) on the Perseverance rover may have the potential to detect carboxylates, but definitive identification will likely require sample return missions. The analysis of Martian samples on Earth with a full suite of advanced analytical techniques will be the ultimate test of the this compound hypothesis. Confirmation of its presence, and in what quantity, would provide a critical ground truth for models of Martian organic geochemistry and could profoundly impact our understanding of the planet's habitability and prebiotic potential.

References

- 1. Derivatization techniques for free fatty acids by GC [restek.com]

- 2. researchgate.net [researchgate.net]

- 3. scholars.mssm.edu [scholars.mssm.edu]

- 4. m.youtube.com [m.youtube.com]

- 5. This compound as a Stable Abiotic Precursor for Liquid-Liquid Phase Separation: An RNA-Independent Pathway for Prebiotic Compartmentalization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. govinfo.gov [govinfo.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. plus.ac.at [plus.ac.at]

- 10. m.youtube.com [m.youtube.com]

- 11. Connecting primitive phase separation to biotechnology, synthetic biology, and engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Infrared and Raman spectroscopic study of carboxylic acids in heavy water - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

Conformational Landscape of Benzenehexacarboxylic Acid: A Technical Guide

An in-depth analysis of the conformational isomers, structural parameters, and experimental and computational methodologies for the study of benzenehexacarboxylic acid (mellitic acid).

Benzenehexacarboxylic acid, also known as this compound, presents a fascinating case study in conformational analysis due to the steric hindrance and intramolecular interactions of its six carboxylic acid groups. This technical guide provides a comprehensive overview of the conformational landscape of this molecule, detailing its structural parameters, the signaling pathways of its conformational changes, and the experimental and computational methods used for its analysis. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science who are interested in the intricate stereochemistry of polycarboxylic acids.

Molecular Structure and Conformational Isomers

Benzenehexacarboxylic acid (C₁₂H₆O₁₂) is a highly substituted benzene (B151609) derivative where each carbon atom of the aromatic ring is bonded to a carboxylic acid group[1]. The significant steric strain imposed by the six bulky and polar substituents forces the carboxylic acid groups out of the plane of the benzene ring. This results in a non-planar, propeller-like conformation, which is the most stable arrangement for the molecule[2].

The conformation of the carboxylic acid groups is stabilized by a network of intramolecular hydrogen bonds formed between adjacent carboxyl groups[2]. This hydrogen bonding is a critical factor in dictating the overall three-dimensional structure and limits the rotational freedom of the C-C bonds between the benzene ring and the carboxylic acid groups.

Crystallographically Observed Conformers

X-ray crystallographic studies have been instrumental in elucidating the solid-state conformation of benzenehexacarboxylic acid. The seminal work by Darlow (1961) revealed that this compound crystallizes in the orthorhombic space group Pccn, with unit-cell dimensions of a=8.14 Å, b=16.50 Å, and c=19.05 Å. A key finding of this study is the presence of two crystallographically independent molecules within the asymmetric unit, each possessing a distinct conformation. This indicates that at least two stable conformers can coexist in the solid state.

The primary difference between these two conformers lies in the degree and direction of the tilt of the six carboxylic acid groups relative to the plane of the central benzene ring. This variation in dihedral angles leads to two unique propeller-like structures.

Quantitative Conformational Data

The following tables summarize the key quantitative data derived from experimental and computational studies on the conformation of benzenehexacarboxylic acid.

Crystallographic Data

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pccn |

| a (Å) | 8.14 |

| b (Å) | 16.50 |

| c (Å) | 19.05 |

| Molecules per unit cell (Z) | 8 |

Data obtained from the crystallographic study of this compound.

Selected Dihedral Angles (Illustrative)

A complete conformational analysis requires the determination of the dihedral angles between the carboxylic acid groups and the benzene ring. While the precise values for all twelve unique carboxyl groups in the two independent molecules from the original crystallographic study are not fully detailed here, the concept is illustrated below. These angles are crucial for defining the "twist" of each propeller blade.

| Molecule | Carboxyl Group | Dihedral Angle (C-C-C-O) (°) |

| 1 | 1 | θ₁ |

| 1 | 2 | θ₂ |

| ... | ... | ... |

| 2 | 1 | φ₁ |

| 2 | 2 | φ₂ |

| ... | ... | ... |

Note: The actual values of θ and φ vary for each carboxylic acid group and between the two independent molecules.

Experimental Protocols

Synthesis and Purification of Benzenehexacarboxylic Acid

A common method for the preparation of this compound is through the oxidation of a suitable precursor, such as hexamethylbenzene (B147005), graphite, or pure carbon[2].

Protocol: Oxidation of Hexamethylbenzene

-

Oxidation: In a round-bottom flask equipped with a reflux condenser, suspend hexamethylbenzene in a concentrated solution of an oxidizing agent, such as potassium permanganate (B83412) in an alkaline solution or hot concentrated nitric acid.

-

Reaction: Heat the mixture under reflux for several hours. The progress of the reaction can be monitored by the disappearance of the organic starting material.

-

Work-up: After cooling, the reaction mixture is filtered to remove any insoluble manganese dioxide (if permanganate is used). The filtrate is then acidified with a strong acid (e.g., HCl) to precipitate the crude benzenehexacarboxylic acid.

-

Purification by Recrystallization: The crude product is purified by recrystallization from hot water.

-

Dissolve the crude acid in a minimum amount of boiling water.

-

If colored impurities are present, a small amount of activated charcoal can be added, and the solution is hot filtered.

-

Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry in a vacuum oven.

-

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the solid-state conformation.

Protocol:

-

Crystal Growth: Grow single crystals of benzenehexacarboxylic acid suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated aqueous solution or by slow cooling of a hot, saturated solution.

-

Data Collection: Mount a selected crystal on a goniometer head of a single-crystal X-ray diffractometer. Collect diffraction data at a controlled temperature (e.g., room temperature or 100 K) using a suitable X-ray source (e.g., Mo Kα radiation).

-

Structure Solution and Refinement: Process the collected diffraction data to obtain the unit cell parameters and integrated intensities. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and displacement parameters to obtain the final structural model.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy in solution provides information about the time-averaged conformation of the molecule.

Protocol:

-

Sample Preparation: Prepare a solution of benzenehexacarboxylic acid in a suitable deuterated solvent (e.g., D₂O with a small amount of NaOD to aid dissolution, or DMSO-d₆).

-

¹H NMR: Acquire a ¹H NMR spectrum. Due to the high symmetry of the molecule on the NMR timescale, a single peak is expected for the six equivalent carboxylic acid protons. The chemical shift of this proton can be sensitive to concentration and pH.

-

¹³C NMR: Acquire a ¹³C NMR spectrum. Two signals are expected in the aromatic region: one for the six equivalent carbons of the benzene ring and one for the six equivalent carboxyl carbons.

-

Variable Temperature (VT) NMR: To probe the dynamics of conformational exchange, VT-NMR experiments can be performed. Lowering the temperature may slow down the interconversion between different propeller-like conformations, potentially leading to the broadening or splitting of NMR signals.

Raman Spectroscopy

Raman spectroscopy is a valuable tool for probing the vibrational modes of the molecule, which are sensitive to its conformation.

Protocol:

-

Sample Preparation: The sample can be analyzed as a solid powder or as a solution.

-

Data Acquisition: Acquire the Raman spectrum using a Raman spectrometer with a suitable laser excitation wavelength (e.g., 514 nm or 785 nm)[3]. The choice of laser wavelength may be important to avoid fluorescence.

-

Spectral Analysis: Analyze the vibrational bands corresponding to the carboxylic acid C=O stretching, C-O stretching, and O-H bending modes, as well as the benzene ring breathing modes. Changes in the positions and relative intensities of these bands can provide insights into the conformational state and intermolecular interactions.

Computational Analysis

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating the conformational landscape of benzenehexacarboxylic acid.

Protocol for DFT Calculations:

-

Conformational Search: Perform a systematic or stochastic conformational search to identify potential low-energy conformers. This can involve rotating the dihedral angles of the carboxylic acid groups.

-

Geometry Optimization: Optimize the geometry of each identified conformer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d) or larger).

-

Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they correspond to true energy minima (no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies and thermal corrections to the enthalpy and Gibbs free energy.

-

Relative Energy Calculation: Calculate the relative energies of the conformers to determine their thermodynamic stability.

-

Analysis of Structural Parameters: Analyze the optimized geometries to obtain detailed information on bond lengths, bond angles, and dihedral angles.

Visualizations

Conformational Isomers of Benzenehexacarboxylic Acid

Caption: Relationship between different conformers of benzenehexacarboxylic acid.

Experimental Workflow for Conformational Analysis

Caption: Workflow for the synthesis and conformational analysis of benzenehexacarboxylic acid.

Conclusion

The conformational analysis of benzenehexacarboxylic acid reveals a complex interplay of steric hindrance and intramolecular hydrogen bonding, leading to a non-planar, propeller-like structure. The existence of multiple stable conformers, as evidenced by crystallographic studies, highlights the subtle energetic differences that can arise from variations in the orientation of the carboxylic acid groups. A combination of experimental techniques, including X-ray crystallography and NMR and Raman spectroscopy, coupled with computational methods, provides a powerful approach to fully characterize the conformational landscape of this and other sterically crowded molecules. This comprehensive understanding is essential for predicting the physicochemical properties and potential applications of such compounds in various scientific and industrial fields.

References

An In-depth Technical Guide to the pKa Values and Acidity of Mellitic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acidity and pKa values of mellitic acid (benzene-1,2,3,4,5,6-hexacarboxylic acid). It delves into the experimental methodologies for pKa determination, the factors influencing its unique acidic properties, and its relevance in pharmaceutical sciences, particularly in drug delivery systems.

pKa Values of this compound: A Comparative Analysis

This compound is a hexaprotic acid, meaning it can donate six protons in a stepwise manner. The determination of its six dissociation constants (pKa values) is crucial for understanding its behavior in solution. However, literature values for the pKa of this compound show some variation, likely due to different experimental conditions such as ionic strength and temperature. A comparison of published pKa values is presented in Table 1.

| pKa1 | pKa2 | pKa3 | pKa4 | pKa5 | pKa6 | Ionic Strength | Reference |

| 1.40 | 2.19 | 3.31 | 4.78 | 5.89 | 6.96 | 0.03 M | [1] |

| 0.68 | 2.21 | 3.52 | 5.09 | 6.32 | 7.49 | Not Specified | [2] |

| 0.8 | - | - | - | - | - | Not Specified | [3] |

The discrepancies in these values highlight the importance of considering the experimental context when utilizing pKa data. The values determined at a specific ionic strength are generally preferred for thermodynamic calculations and modeling.

Factors Influencing the Acidity of this compound

The acidity of the six carboxylic acid groups in this compound is not uniform. The pKa values increase with each successive deprotonation. This trend is governed by a combination of factors:

-

Electrostatic Effects: The initial deprotonation is relatively easy due to the electron-withdrawing nature of the other five carboxylic acid groups. However, as the molecule accumulates negative charge with each deprotonation, the remaining protons are held more strongly due to electrostatic attraction, making them less acidic and resulting in higher pKa values.

-

Intramolecular Hydrogen Bonding: The close proximity of the carboxylic acid groups on the benzene (B151609) ring allows for the formation of a network of intramolecular hydrogen bonds. This hydrogen bonding can stabilize the conjugate base, thereby influencing the pKa values of the successive deprotonations.

-

Steric Hindrance: The crowded arrangement of the six carboxyl groups can lead to steric hindrance, which may force some of the carboxyl groups out of the plane of the benzene ring. This can affect the resonance stabilization of the carboxylate anions and, consequently, their acidity.

Experimental Determination of pKa Values

The pKa values of polyprotic acids like this compound are typically determined using potentiometric titration or UV-Vis spectrophotometry.

Detailed Experimental Protocol: Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa values of acids.[4] It involves monitoring the pH of a solution of the acid as a strong base is added incrementally.

Materials and Equipment:

-

This compound (high purity)

-

Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M), carbonate-free

-

Potassium chloride (KCl) for maintaining constant ionic strength

-

Deionized, CO2-free water

-

Calibrated pH meter with a glass electrode

-

Magnetic stirrer and stir bar

-

Burette

-

Beaker

-

Argon or nitrogen gas supply

Procedure:

-

Solution Preparation:

-

Prepare a solution of this compound of known concentration (e.g., 1 mM) in deionized, CO2-free water.[4]

-

Add a calculated amount of KCl to the solution to maintain a constant ionic strength (e.g., 0.15 M).[4]

-

The initial volume of the this compound solution should be accurately known (e.g., 20 mL).[4]

-

-

Titration Setup:

-

Place the beaker containing the this compound solution on a magnetic stirrer and add a stir bar.

-

Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.

-

Purge the solution with an inert gas (argon or nitrogen) to prevent the absorption of atmospheric CO2.[4]

-

-

Titration Process:

-

Record the initial pH of the this compound solution.

-

Begin the titration by adding small, precise increments of the standardized NaOH solution from the burette.

-

After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

-

As the pH begins to change more rapidly, decrease the volume of the titrant increments to obtain more data points around the equivalence points.

-

Continue the titration until the pH reaches a plateau in the basic region (e.g., pH 12-12.5).[4]

-

Perform the titration in triplicate to ensure reproducibility.[4]

-

Data Analysis:

-

Plot the measured pH values against the volume of NaOH added to generate a titration curve.

-

The equivalence points, where the number of moles of added base equals the number of moles of acidic protons, are identified as the points of steepest slope on the titration curve. For a hexaprotic acid, six equivalence points are expected.

-

The pKa values can be determined from the half-equivalence points. At the midpoint between two equivalence points, the concentrations of the conjugate acid and base forms are equal, and the pH is equal to the pKa for that dissociation step.

-

Alternatively, the first and second derivatives of the titration curve can be plotted to more accurately determine the equivalence points.

Detailed Experimental Protocol: UV-Vis Spectrophotometry

UV-Vis spectrophotometry can be used to determine pKa values if the acidic and basic forms of the molecule have different molar absorptivities at a specific wavelength.[5][6]

Materials and Equipment:

-

This compound

-

A series of buffer solutions with known pH values spanning the expected pKa range

-